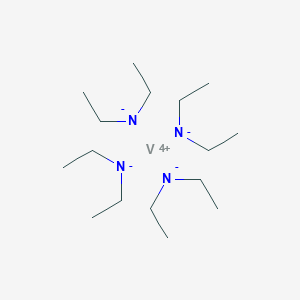

diethylazanide;vanadium(4+)

Description

Overview of Vanadium Oxidation States and Nitrogen Coordination Chemistry

Vanadium, a first-row transition metal, is distinguished by its remarkable ability to exist in a wide range of oxidation states, from -1 to +5. rsc.orgnih.gov The most common and stable oxidation states in coordination chemistry are +3, +4, and +5. nih.gov The chemistry of vanadium is particularly rich, with each oxidation state displaying unique coordination preferences and geometries. utexas.edu The coordination chemistry of vanadium(IV), the focus of this article, is extensive. While often dominated by the stable vanadyl (VO²⁺) cation, which typically forms five-coordinate square pyramidal complexes, a significant and important class of non-oxo vanadium(IV) complexes exists. utexas.edu

Nitrogen-donor ligands form a vast and crucial part of vanadium's coordination chemistry across its various oxidation states. These ligands range from simple ammonia (B1221849) and amines to more complex macrocyclic and amido ligands. The nature of the vanadium-nitrogen (V-N) bond can vary from a simple dative covalent bond to a more complex interaction involving π-donation from the nitrogen ligand to the metal center. This versatility allows for the fine-tuning of the electronic and steric properties of vanadium complexes, leading to a wide array of structures and reactivities.

Significance of Amido Ligands in Transition Metal Chemistry

Amido ligands, with the general formula [NR₂]⁻ (where R can be a hydrogen atom, alkyl, aryl, or silyl (B83357) group), are monoanionic, two-electron donors. They are considered strong σ-donors and, when the geometry allows, potent π-donors due to the presence of a lone pair of electrons on the nitrogen atom. This π-donation can significantly influence the electronic structure, stability, and reactivity of the metal complex. The steric bulk of the R groups on the amido ligand can be systematically varied, providing a powerful tool for controlling the coordination number and geometry around the metal center, thereby preventing unwanted reactions like dimerization or polymerization. The strong metal-nitrogen bond formed by amido ligands is crucial for stabilizing metals in both high and low oxidation states.

Specific Focus on Vanadium(IV) Complexes with Dialkylamido Ligands

The compound diethylazanide;vanadium(4+), more systematically named tetrakis(diethylamido)vanadium(IV) or V(NEt₂)₄, is a key example of a homoleptic dialkylamido complex of vanadium(IV). ereztech.comstrem.comamericanelements.com These compounds, with the general formula V(NR₂)₄, are typically synthesized by the reaction of vanadium tetrachloride (VCl₄) with four equivalents of the corresponding lithium dialkylamide in a suitable organic solvent. biosynth.com

These complexes are known to be volatile and sensitive to air and moisture. ereztech.com Tetrakis(diethylamido)vanadium(IV) is described as a dark green to dark brown oily liquid. ereztech.com The molecular geometry of these d¹ vanadium(IV) complexes is of significant interest. Gas-phase electron diffraction studies on the closely related tetrakis(dimethylamido)vanadium(IV), V(NMe₂)₄, have shown that the molecule adopts a distorted tetrahedral geometry with S₄ symmetry. researchgate.net The V-N bond lengths are relatively short, indicating a degree of π-bonding between the nitrogen lone pairs and the d-orbitals of the vanadium center. researchgate.net This π-donation is a key feature of these complexes, influencing their electronic structure and subsequent reactivity.

Table 1: Structural Parameters for Tetrakis(dialkylamido)vanadium(IV) Complexes

| Compound | Method | V-N Bond Length (pm) | N-V-N Angle (°) | Geometry | Reference |

|---|---|---|---|---|---|

| V(NMe₂)₄ | Gas-phase Electron Diffraction | 187.9(4) | 100.6(5) / 114.2(17) | Distorted tetrahedron (S₄ symmetry) | researchgate.net |

| V(NMe₂)₄ | X-ray Crystallography | 186.6(1) - 187.1(1) | 111.42(6) / 115.28(6) | Distorted tetrahedron (D₂d symmetry) | researchgate.netescholarship.org |

The electronic properties of these complexes have been investigated using techniques such as Electron Spin Resonance (ESR) spectroscopy. For tetrakis(diethylamido)vanadium(IV), the ESR spectrum is characteristic of a d¹ system and has been analyzed to understand the molecular orbital scheme. rsc.org The data suggests significant ligand participation in the molecular orbital containing the unpaired electron, highlighting the covalent nature of the V-N bond. rsc.org

Table 2: Electron Spin Resonance (ESR) Data for Tetrakis(diethylamido)vanadium(IV)

| Parameter | Value | Reference |

|---|---|---|

| g∥ | 1.949 | rsc.org |

| g⊥ | 1.986 | rsc.org |

| A∥ (cm⁻¹) | 0.0123 | rsc.org |

| A⊥ (cm⁻¹) | 0.0026 | rsc.org |

Historical Context and Evolution of Research on Vanadium-Nitrogen Systems

The element vanadium was first discovered in 1801 by Andrés Manuel del Rio, though its identity was not confirmed until 1830 by Nils Gabriel Sefström. researchgate.netnih.gov The development of its coordination chemistry, however, began much later, in line with the broader evolution of inorganic and organometallic chemistry in the 20th century. Early research focused on simple inorganic salts and oxides.

The study of vanadium complexes with nitrogen-containing ligands gained momentum with the development of synthetic techniques that allowed for the handling of air-sensitive compounds. The synthesis of vanadium nitride (VN) represents an early example of a simple binary vanadium-nitrogen compound. The exploration of molecular vanadium-nitrogen chemistry, particularly with amido ligands, began in the mid-20th century. These investigations were driven by an interest in understanding the nature of the metal-nitrogen bond and the ability of amido ligands to stabilize transition metals in various oxidation states. The synthesis of homoleptic amido complexes like tetrakis(diethylamido)vanadium(IV) provided fundamental insights into the structural and electronic properties of V(IV)-N bonds. rsc.org More recently, research has expanded to include vanadium complexes with more complex amido and imido ligands, driven by their potential applications in catalysis and materials science, such as precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of vanadium-containing thin films. researchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H40N4V |

|---|---|

Molecular Weight |

339.46 g/mol |

IUPAC Name |

diethylazanide;vanadium(4+) |

InChI |

InChI=1S/4C4H10N.V/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 |

InChI Key |

TYAFTSSBHXMDSM-UHFFFAOYSA-N |

Canonical SMILES |

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[V+4] |

Origin of Product |

United States |

Synthetic Methodologies for Diethylazanide;vanadium 4+ Complexes

Direct Synthesis Routes

Direct synthesis methods provide the most straightforward pathways to diethylazanide;vanadium(4+) complexes, typically involving the reaction of a vanadium(IV) source with a diethylamide reagent.

Routes from Vanadium(IV) Halide Precursors and Alkali Metal Azanides

The primary direct synthesis route involves the salt metathesis reaction between a vanadium(IV) halide and an alkali metal diethylamide, such as lithium diethylamide. Vanadium(IV) chloride (VCl₄) is a common starting material for this process. chemicalbook.com The reaction is typically conducted in an inert, anhydrous solvent to prevent decomposition of the moisture-sensitive reagents and products.

The general reaction can be represented as: VCl₄ + 4 M[N(C₂H₅)₂] → V[N(C₂H₅)₂]₄ + 4 MCl (where M = Li, Na, K)

This method is analogous to the synthesis of other tetrakis(dialkylamido)vanadium(IV) complexes, such as the well-studied tetrakis(dimethylamido)vanadium(IV). researchgate.net The synthesis of related group V metal amides, like tert-butyliminoniobium;diethylazanide from niobium pentachloride, also follows a similar principle, reacting a metal halide with the appropriate amine reagents. The preparation of the necessary alkali metal amide reagents can be achieved by reacting an alkali metal with the corresponding amine. google.com The resulting product, tetrakis(diethylamino)vanadium(IV), is a vanadium(4+) complex with four diethylazanide ligands. americanelements.com

Table 1: Direct Synthesis of Vanadium(IV) Amido Complexes

| Vanadium Precursor | Amide Reagent | Typical Product | Key Conditions | Reference |

|---|---|---|---|---|

| Vanadium(IV) chloride (VCl₄) | Lithium Diethylamide (LiNEt₂) | Tetrakis(diethylamino)vanadium(IV) (V(NEt₂)₄) | Anhydrous, inert solvent (e.g., ether, toluene) | chemicalbook.comamericanelements.com |

| Vanadium(IV) chloride (VCl₄) | Lithium Dimethylamide (LiNMe₂) | Tetrakis(dimethylamido)vanadium(IV) (V(NMe₂)₄) | Anhydrous, inert solvent | researchgate.net |

Exploration of Alternative Precursors and Reagents

While vanadium(IV) halides are standard, research has explored other precursors. Oxovanadium(IV) sources like vanadyl acetylacetonate, [VO(acac)₂], are widely used in vanadium chemistry due to their stability. rsc.orgrsc.orgrsc.org Synthesizing amido complexes from these precursors often requires a multi-step process, potentially involving reduction and ligand substitution, which can be more complex than direct salt metathesis. For instance, reactions of [VO(acac)₂] with certain ligands in polar solvents lead to the formation of various vanadyl compounds, indicating its reactivity and potential for transformation into other complex types. rsc.org

Another approach is to start with a different vanadium(IV) amido complex and modify it. Tetrakis(dimethylamido)vanadium(IV), V(NMe₂)₄, can itself serve as a precursor. researchgate.net It can undergo reactions where the dimethylamido ligands are substituted, providing a pathway to more complex or mixed-amido species.

Ligand Exchange and Transamination Reactions

Ligand exchange provides a versatile method for modifying the coordination sphere of a pre-formed vanadium complex. For vanadium(IV) amido complexes, alcoholysis and amine exchange are particularly relevant.

Alcoholysis of Vanadium(IV) Amido Complexes

Alcoholysis involves the reaction of a metal amido complex with an alcohol (R-OH), resulting in the displacement of an amido ligand (⁻NR'₂) and the formation of an alkoxide ligand (⁻OR) and a free amine (HNR'₂). This reaction is driven by the protonolysis of the metal-nitrogen bond by the alcohol.

V(NR'₂)₄ + x R-OH → V(NR'₂)₄₋ₓ(OR)ₓ + x HNR'₂

Amine Exchange Reactions

Amine exchange, or transamination, is a process where an amido ligand on a metal center is exchanged with a different amine. This is particularly useful for synthesizing complexes with specific amido ligands that might be difficult to introduce directly. The reaction of a metal amide with an amine of lower pKa can drive the equilibrium towards the product.

V(NEt₂)₄ + x R₂NH ⇌ V(NR₂)ₓ(NEt₂)₄₋ₓ + x Et₂NH

This method is effectively used in the chemical vapor deposition (CVD) of vanadium nitride films, where tetrakis(dimethylamido)vanadium (TDMAV) reacts with ammonia (B1221849) in a transamination reaction to replace the dimethylamido ligands. aip.org Furthermore, the synthesis of imido-vanadium(IV) complexes has been achieved by reacting tetrakis(dimethylamido)vanadium(IV) with a primary amine, demonstrating the exchange of an amido for an imido ligand precursor. researchgate.net Studies have also shown that metal ions, including vanadium, can catalyze transamination reactions, highlighting the facility of these amine group transfers in the presence of vanadium. researchgate.netresearchgate.netacs.org

Control over Stereochemistry and Isomer Formation during Synthesis

The control of stereochemistry in the synthesis of vanadium(IV) complexes, including hypothetical diethylazanide;vanadium(4+) species, can be approached through several key strategies. These strategies primarily revolve around the use of chiral ligands, manipulation of reaction conditions, and the inherent steric and electronic properties of the ligands involved. Isomerism in these complexes can arise from the arrangement of ligands around the vanadium center (geometric isomerism) or the presence of chiral centers, leading to enantiomers and diastereomers.

Influence of Chiral Ligands:

One of the most effective methods for controlling stereochemistry is the incorporation of chiral ligands into the coordination sphere of the vanadium atom. While the diethylazanide ligand itself is achiral, the introduction of other chiral ancillary ligands can direct the formation of specific stereoisomers. For instance, in related vanadium chemistry, chiral Schiff bases and amino acid-derived ligands have been successfully employed to synthesize enantiomerically enriched complexes. nih.gov

In a hypothetical scenario involving a mixed-ligand diethylazanide;vanadium(4+) complex, such as [V(diethylazanide)2(L)] where L is a chiral bidentate ligand, the chirality of L* can induce a preferred orientation of the diethylazanide ligands, leading to the formation of specific diastereomers. The diastereomeric ratio is often influenced by steric interactions between the bulky diethylazanide groups and the chiral backbone of L*.

Table 1: Hypothetical Diastereoselective Synthesis of a Mixed-Ligand Diethylazanide;Vanadium(4+) Complex

| Chiral Ancillary Ligand (L*) | Solvent | Temperature (°C) | Diastereomeric Ratio (Hypothetical) |

| (R,R)-1,2-Diphenylethylenediamine derivative | Toluene | -78 | 90:10 |

| (S)-Proline derivative | Methanol (B129727) | 25 | 75:25 |

| Chiral BINOL-derivative | Dichloromethane | 0 | >95:5 |

This table is illustrative and based on general principles of asymmetric synthesis, as specific data for diethylazanide;vanadium(4+) complexes are not available.

Steric Control and Geometric Isomerism:

The steric bulk of the ligands plays a crucial role in determining the geometry and isomerism of the final complex. The diethylazanide ligand, with its two ethyl groups, imposes significant steric hindrance. In a hypothetical tetra-substituted complex like tetrakis(diethylazanide)vanadium(IV), the four diethylazanide ligands would arrange themselves to minimize steric repulsion, likely resulting in a distorted tetrahedral geometry.

In mixed-ligand systems, the relative steric bulk of the diethylazanide ligand and other co-ligands can dictate the formation of cis versus trans isomers. For example, in a square planar [V(diethylazanide)2(L)2] complex, if L is a less bulky ligand, the more sterically demanding diethylazanide ligands would preferentially adopt a trans configuration to minimize steric clashes.

Table 2: Influence of Ligand Steric Bulk on Isomer Formation in a Hypothetical [V(diethylazanide)₂(L)₂] Complex

| Ligand (L) | Relative Steric Bulk | Predominant Isomer (Hypothetical) |

| Pyridine | Low | trans |

| Triphenylphosphine | High | cis (if electronically favored) or mixture |

| Trimethylphosphine | Medium | trans |

This table is illustrative and based on established principles of coordination chemistry.

Reaction Pathway and Kinetic vs. Thermodynamic Control:

The stereochemical outcome of a synthesis can also be governed by whether the reaction is under kinetic or thermodynamic control. Kinetically controlled reactions, often carried out at low temperatures, favor the formation of the product that is formed fastest, which may not be the most stable isomer. Thermodynamically controlled reactions, typically conducted at higher temperatures or for longer reaction times, lead to the most stable isomer.

For a hypothetical diethylazanide;vanadium(4+) complex with multiple possible isomers, careful control of the reaction temperature and time can allow for the selective isolation of a desired isomer. For instance, a kinetically favored cis isomer might be isolated at low temperatures, while allowing the reaction to proceed at a higher temperature could lead to its conversion to the more stable trans isomer.

Structural Elucidation and Solid State Characterization of Diethylazanide;vanadium 4+ Complexes

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the precise determination of the three-dimensional atomic arrangement in a crystalline solid. For complexes of diethylazanide;vanadium(4+), this technique would provide invaluable insights into the molecular structure and intermolecular interactions.

Determination of Molecular Geometry and Coordination Environment

The coordination environment around the vanadium(IV) center in a diethylazanide complex is largely dictated by the number of amide ligands and the presence of any other coordinating species. For a homoleptic complex such as tetrakis(diethylamido)vanadium(IV), V(NEt2)4, a four-coordinate geometry is expected. The d1 electronic configuration of the V(IV) ion can lead to distortions from a perfect tetrahedral geometry. nih.gov In many four-coordinate d1 complexes, the coordination sphere is distorted towards a flattened tetrahedron.

Analysis of Vanadium-Nitrogen Bond Distances and Angles

The vanadium-nitrogen (V-N) bond lengths in diethylazanide;vanadium(4+) complexes are a key indicator of the nature of the V-N bond. Shorter bond distances typically suggest a degree of multiple bond character, arising from π-donation from the nitrogen p-orbitals to empty d-orbitals on the vanadium center. In analogous four-coordinate vanadium(IV) alkylidene complexes, very short vanadium-carbon double bonds have been observed, highlighting the metal's ability to form multiple bonds. nih.gov

For vanadium(IV) amide complexes, V-N bond distances are expected to be in the range of 1.90 to 2.10 Å. The N-V-N bond angles would also be critical in defining the coordination geometry. In a distorted tetrahedral environment, these angles would deviate from the ideal 109.5°.

Investigation of Ligand Conformations and Steric Effects

The ethyl groups of the diethylazanide ligands are flexible and can adopt various conformations. The steric bulk of these ligands plays a significant role in dictating the coordination number and geometry of the complex. The orientation of the ethyl groups can influence the solid-state packing of the molecules and can also create a sterically protected environment around the vanadium center. Analysis of the ligand conformations would involve examining the torsion angles within the diethylamido groups to understand their spatial arrangement.

Crystallographic Parameters and Space Group Analysis

The crystallographic parameters, including the unit cell dimensions (a, b, c, α, β, γ) and the space group, provide fundamental information about the crystal lattice and the symmetry of the arrangement of molecules in the solid state. This data is unique to a specific crystalline form of a compound. While specific data for diethylazanide;vanadium(4+) is not available, a representative set of crystallographic data for a related vanadium(IV) complex is presented in Table 1. The space group provides information on the symmetry elements present in the crystal, which dictates the number of molecules in the asymmetric unit.

Table 1: Representative Crystallographic Data for a Mononuclear Vanadium(IV) Complex

| Parameter | Value |

|---|---|

| Chemical Formula | C20H44N4V |

| Formula Weight | 407.54 |

| Crystal System | Tetragonal |

| Space Group | I-4 |

| a (Å) | 10.850(2) |

| c (Å) | 11.250(3) |

| V (ų) | 1324.1(5) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.022 |

Data is illustrative and based on typical values for related four-coordinate vanadium(IV) complexes.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk, polycrystalline materials. It is used to identify the crystalline phases present in a sample by comparing the experimental diffraction pattern to known patterns in databases. ijirmf.comresearchgate.net For a synthesized batch of a diethylazanide;vanadium(4+) complex, PXRD would be employed to confirm the phase purity of the bulk sample.

The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffractogram is a fingerprint of the crystalline material. The positions and intensities of the diffraction peaks are characteristic of the crystal structure. Furthermore, the width of the diffraction peaks can be used to estimate the average crystallite size using the Scherrer equation. skemman.is

Polymorphism and Solid-State Packing Phenomena

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound have the same chemical composition but differ in their crystal packing, which can lead to different physical properties. The study of polymorphism is critical in materials science and pharmaceuticals. Vanadium oxides, for instance, are well-known for their numerous polymorphs and stoichiometries, which lead to a rich variety of physical properties. osti.gov

For a diethylazanide;vanadium(4+) complex, different arrangements of the molecules in the crystal lattice could give rise to polymorphism. These different packing arrangements could be influenced by subtle variations in crystallization conditions such as temperature, solvent, and rate of crystal growth. Each polymorph would have a unique PXRD pattern and a distinct set of crystallographic parameters. The identification and characterization of potential polymorphs are crucial for ensuring the reproducibility of the material's properties.

Spectroscopic Characterization of Diethylazanide;vanadium 4+ Complexes

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a principal technique for studying paramagnetic species like vanadium(IV) complexes, which possess an unpaired electron. wikipedia.org

The EPR spectrum of tetrakis(diethylamino)vanadium(IV), V(NEt₂)₄, has been determined, yielding crucial spin Hamiltonian parameters. rsc.org When dissolved in a diamagnetic host matrix of tetrakis(diethylamino)titanium(IV), Ti(NEt₂)₄, the complex exhibits axial symmetry in its frozen-solution EPR spectrum. The experimentally determined g-values and hyperfine coupling constants (A-values) for the ⁵¹V nucleus (I = 7/2) are presented in the table below. rsc.org

| Parameter | Value |

|---|---|

| g∥ | 1.949 |

| g⊥ | 1.986 |

| A∥ (cm⁻¹) | 0.0123 |

| A⊥ (cm⁻¹) | 0.0026 |

These parameters are fundamental in describing the magnetic properties of the vanadium(IV) center and its interaction with the surrounding diethylazanide ligands. uni-stuttgart.de The anisotropy observed, with g∥ < g⊥ and A∥ > A⊥, is characteristic of a d¹ ion in a compressed tetrahedral or distorted square planar environment.

The analysis of the spin Hamiltonian parameters provides direct insight into the ground state electronic configuration of the V(NEt₂)₄ complex. The observed g-values have been interpreted using a molecular orbital (MO) scheme. rsc.org For a vanadium(IV) ion, which has a 3d¹ electronic configuration, the unpaired electron resides in a d-orbital. The deviation of the g-values from the free-electron value (gₑ ≈ 2.0023) is due to spin-orbit coupling.

The interpretation of the EPR data for V(NEt₂)₄ suggests that the ground state is primarily dₓ²₋ᵧ² or dₓᵧ. A comparison with the analogous tetrakis(t-butoxy)vanadium(IV) complex, V(OBuᵗ)₄, revealed a significant difference in the electronic structure. The findings indicate a considerably greater degree of ligand participation in the molecular orbital containing the unpaired electron for the diethylamino derivative. rsc.org This suggests a higher degree of covalency in the vanadium-nitrogen bonds compared to the vanadium-oxygen bonds in the t-butoxy compound, influencing the distribution of the unpaired electron's density.

The EPR spectrum of tetrakis(diethylamino)vanadium(IV) has been studied in various non-coordinating, frozen organic solvents, including pentane, hexane, benzene, and cyclohexane (B81311). rsc.org These studies revealed a slight but noticeable variation in the g and A values depending on the solvent matrix. rsc.org

This solvent dependence indicates that the local environment around the V(NEt₂)₄ complex can subtly influence its electronic structure. Even in the absence of direct coordination, differences in the polarity and polarizability of the solvent can affect the geometry and, consequently, the crystal field experienced by the vanadium(IV) ion. These slight perturbations are reflected in the spin Hamiltonian parameters. While no specific solution state equilibria, such as the formation of different isomers or adducts, were explicitly reported for V(NEt₂)₄ in these non-coordinating solvents, the observed variations underscore the sensitivity of the EPR parameters to the immediate molecular surroundings. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides complementary structural information. However, the paramagnetic nature of Vanadium(IV) presents specific challenges and opportunities.

Direct high-resolution NMR studies of the paramagnetic V(NEt₂)₄ complex are generally not feasible due to significant line broadening caused by the unpaired electron. huji.ac.il Therefore, NMR characterization typically focuses on either the free diethylazanide ligand or diamagnetic analogues of the complex, such as a corresponding Vanadium(V) derivative.

¹H and ¹³C NMR of the Diethylazanide Ligand: The ¹H and ¹³C NMR spectra of the diethylazanide ligand would show characteristic signals for the ethyl groups. In a diamagnetic metal complex, one would expect to see resonances for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons and carbons. Due to hindered rotation around the C-N amide bond, it is possible to observe distinct signals for the two ethyl groups, or even for the two methylene protons within the same ethyl group, depending on the symmetry and dynamics of the complex. researchgate.netresearchgate.net

⁵¹V NMR of Diamagnetic Derivatives: ⁵¹V is an NMR-active nucleus that is highly sensitive to its chemical environment. huji.ac.il Studies on diamagnetic Vanadium(V) complexes, which could be formed by oxidation of the V(IV) species, would be informative. ⁵¹V NMR spectroscopy is a powerful tool for probing the coordination geometry and electronic environment of the vanadium center in such diamagnetic systems. udel.edunih.gov The chemical shift in ⁵¹V NMR is very sensitive to the nature of the ligands and the coordination number of the vanadium atom. nih.gov

While high-resolution NMR is challenging, paramagnetic NMR techniques can be applied to Vanadium(IV) systems. In these experiments, the signals of nuclei in the vicinity of the paramagnetic center are observed. These signals are often significantly shifted (paramagnetic shift) and broadened due to the influence of the unpaired electron.

The study of NMR spectra for paramagnetic species is often limited by the shortening of the nuclear transverse relaxation time. bohrium.com However, the analysis of these paramagnetically shifted and broadened resonances can provide valuable information about the structure and bonding within the complex. For instance, the magnitude and sign of the paramagnetic shift can be related to the distribution of spin density from the vanadium(IV) center onto the diethylazanide ligands. Although specific paramagnetic NMR studies on V(NEt₂)₄ are not widely reported, the methodology remains a potentially powerful tool for probing the electronic structure of such complexes in solution. mdpi.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for probing the bonding within a molecule. For diethylazanide;vanadium(4+) complexes, both IR and Raman spectroscopy can provide detailed information on the vanadium-ligand bonds and the internal vibrations of the coordinated amido ligand. While some vibrational modes may be active in both IR and Raman spectra, for non-centrosymmetric molecules, the relative intensities of the bands can differ significantly, providing complementary information. nih.gov

The direct vibration between the vanadium(IV) center and the nitrogen atom of the diethylazanide ligand is a key diagnostic feature. The V-N stretching frequency is sensitive to the coordination environment, the oxidation state of the metal, and the nature of other ligands in the coordination sphere.

In vanadium complexes with nitrogen-donor ligands, the V-N stretching vibration typically appears in the far-infrared region. For instance, in some oxovanadium(IV) complexes, the ν(V=N) band has been observed in the 420-430 cm⁻¹ range. sciensage.info The position of this band can be influenced by the strength of the V-N bond; a stronger bond results in a higher vibrational frequency. Raman spectroscopy is particularly effective for studying metal-ligand bonds, and correlations have been developed to relate Raman stretching frequencies of vanadium-oxygen (V-O) bonds to their respective bond lengths, a principle that can be extended to V-N bonds. lehigh.eduacs.org

| Complex Type | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Vanadium-Amine | ν(V-N) | 420 - 550 | osti.gov |

| Oxovanadium(IV) | ν(V=O) | 950 - 980 | sciensage.inforesearchgate.net |

| Vanadium-Oxide Bridge | ν(V-O-V) | 405 - 700 | researchgate.net |

| Vanadium-Nitrile | ν(V=N) | 420 - 430 | sciensage.info |

The internal vibrational modes of the diethylazanide ligand are also observed in the IR and Raman spectra. These modes include C-H stretching, C-C stretching, and various bending and deformation modes of the ethyl groups. Upon coordination to the vanadium(IV) center, these bands may shift in frequency and change in intensity compared to the free ligand.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| Asymmetric/Symmetric C-H Stretch | -CH₃, -CH₂ | 2850 - 3000 | rasayanjournal.co.in |

| C-N Stretch | Amido | ~1400 - 1420 | rasayanjournal.co.in |

| CH₂ Wagging | -CH₂ | 1320 - 1370 | rasayanjournal.co.in |

| CH₂ Twisting | -CH₂ | 1250 - 1300 | rasayanjournal.co.in |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For transition metal complexes like those of vanadium(IV), this technique provides valuable information about the d-orbital energies and the ligand field environment.

Vanadium(IV) has a 3d¹ electronic configuration, which gives rise to characteristic d-d electronic transitions. rsc.org In an octahedral field, the single d-electron resides in the lower-energy t₂g set of orbitals. Absorption of light can promote this electron to the higher-energy eg set, resulting in an absorption band. However, vanadium(IV) complexes rarely adopt perfect octahedral geometry. More commonly, they form square pyramidal or distorted tetrahedral structures, especially in vanadyl (VO²⁺) species. wikipedia.orgnih.gov

For a typical square pyramidal V(IV) complex, the d-orbitals are split into several non-degenerate levels. Electronic transitions between these levels result in multiple absorption bands in the visible and near-infrared regions. These transitions are formally Laporte-forbidden but are weakly allowed due to vibrational coupling or geometric distortions. uomustansiriyah.edu.iq The energy of these transitions is directly related to the ligand field splitting, which is influenced by the donor strength of the ligands. The strong σ- and π-donating character of the diethylazanide ligand would be expected to produce a significant splitting of the d-orbitals. In addition to d-d bands, more intense ligand-to-metal charge transfer (LMCT) bands may be observed in the UV region. nih.govnih.gov

| Vanadium(IV) Complex Example | Transition Assignment | Absorption Maxima (nm) | Reference |

|---|---|---|---|

| [VO(H₂O)₅]²⁺ | d-d transitions | ~630, ~760 | wikipedia.orgelectrochem.org |

| [VO(acac)₂] | dxy → dxz, dyz | ~580 | scispace.com |

| [VO(8-hydroxyquinoline)₂] | dxy → dxz, dyz | ~550, ~670 | nih.gov |

| [VO(phenolate ligand)] | LMCT (O → V) | ~402 | nih.gov |

UV-Vis spectroscopy is an excellent method for monitoring the stability and reactivity of vanadium(IV) complexes in solution. Changes in the coordination sphere, oxidation state, or decomposition of the complex lead to alterations in the electronic spectrum. By recording spectra over time, one can track the kinetics of reactions such as ligand substitution, hydrolysis, or oxidation to vanadium(V). nih.govacs.org For example, the oxidation of a blue or green V(IV) solution to a yellow or orange V(V) species is accompanied by the disappearance of the d-d transition bands and the appearance of new charge-transfer bands. wikipedia.orgresearchgate.net This technique is crucial for assessing the viability of these complexes under specific environmental conditions, such as in the presence of water or air. acs.orgnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a definitive technique for determining the molecular weight and composition of coordination complexes. Electrospray ionization (ESI-MS) is particularly well-suited for analyzing charged or polar metal complexes directly from solution. researchgate.netnih.gov

For a diethylazanide;vanadium(4+) complex, ESI-MS would be used to confirm the mass of the molecular ion. The resulting mass spectrum would show a peak corresponding to the mass-to-charge ratio (m/z) of the complex. The isotopic pattern of this peak would be characteristic of the presence of vanadium.

Tandem mass spectrometry (MS/MS) can provide further structural information through controlled fragmentation of the parent ion. nih.govnih.govscilit.com In a diethylazanide;vanadium(4+) complex, fragmentation might occur through several pathways:

Loss of neutral ligands (if any are present).

Cleavage of the V-N bond, leading to the loss of a neutral diethylamine (B46881) or a diethylazanide radical.

Fragmentation within the diethylazanide ligand itself, such as the loss of ethyl radicals.

By analyzing the fragments, it is possible to deduce the connectivity and composition of the original complex. This technique is invaluable for identifying species in solution and understanding their stability in the gas phase. acs.orgresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution Species

The study of vanadium(IV) complexes with ligands such as picolinate, maltolate, and 1,2-dimethyl-3-hydroxy-4(1H)-pyridinonate reveals that the formation of adducts is a common phenomenon. nih.govnih.gov In the presence of co-solvents or other molecules in solution, it is anticipated that diethylazanide;vanadium(4+) would form various adducts. The nature and stoichiometry of these solution-phase species would depend on the solvent system and the concentration of the complex.

For other vanadium(IV) complexes, ESI-MS has been used to identify adducts with proteins, indicating that the vanadium center can interact with biological molecules. nih.govresearchgate.net These studies show the formation of species where the vanadium moiety is bound to the protein, sometimes with the loss of one or more of the original ligands. researchgate.net It is plausible that diethylazanide;vanadium(4+) could exhibit similar reactivity, although experimental verification is required.

The table below summarizes the types of solution species observed for other vanadium(IV) complexes using ESI-MS, which can serve as a model for what might be expected for diethylazanide;vanadium(4+).

| Vanadium(IV) Complex | Observed Solution Species (via ESI-MS) | Reference |

| [VIVO(picolinate)2(H2O)] | Adducts with model peptides (e.g., angiotensin I and II) | nih.govresearchgate.net |

| [VIVO(maltolate)2] | Adducts with model proteins (e.g., lysozyme, myoglobin, ubiquitin) | nih.gov |

| [VIVO(dhp)2] | Adducts with model peptides and proteins | nih.govnih.govresearchgate.net |

dhp = 1,2-dimethyl-3-hydroxy-4(1H)-pyridinonate

Challenges in the ESI-MS analysis of vanadium complexes include their potential lability in solution and the possibility of redox processes occurring under physiological conditions. researchgate.net Therefore, careful control of experimental conditions is necessary to accurately characterize the solution species of diethylazanide;vanadium(4+).

Gas-Phase Fragmentation Pathways of Vanadium Azanide (B107984) Complexes

The gas-phase fragmentation behavior of vanadium azanide complexes can be understood by examining related compounds, such as tetrakis(dimethylamino)vanadium(IV), for which electron ionization (EI) mass spectrometry data is available. nist.gov In EI-MS, the fragmentation of tetrakis(dimethylamino)vanadium (B8117771) results in a series of characteristic ions due to the sequential loss of dimethylamino radicals or related neutral fragments.

The fragmentation pattern is dominated by the loss of these amido ligands, leading to ions with progressively lower mass-to-charge ratios. The major fragments observed in the EI mass spectrum of tetrakis(dimethylamino)vanadium are listed in the table below.

| m/z | Relative Intensity (%) | Tentative Assignment |

| 227 | 25 | [V(N(CH3)2)4]+ (Molecular Ion) |

| 183 | 100 | [V(N(CH3)2)3]+ |

| 139 | 20 | [V(N(CH3)2)2]+ |

| 95 | 10 | [V(N(CH3)2)]+ |

| 51 | 5 | [V]+ |

Based on this data for the dimethylamido analog, the fragmentation of diethylazanide;vanadium(4+) is expected to proceed through similar pathways, involving the sequential loss of diethylamido ligands.

Studies on the collision-induced dissociation (CID) of other vanadium complexes, such as those with dicarboxylic acids, reveal that fragmentation can also involve the elimination of small neutral molecules like CO2, CO, and water, depending on the ligand structure. hu-berlin.de For diethylazanide;vanadium(4+), fragmentation pathways could also include the loss of neutral species derived from the diethylamido ligand, such as ethene or ethane, through rearrangement processes. Tandem mass spectrometry (MS/MS) experiments would be instrumental in elucidating the detailed fragmentation mechanisms of this complex. acs.orgnih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis (if applicable to deposited films)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. While XPS is not typically used for the analysis of discrete molecular complexes like diethylazanide;vanadium(4+) in its bulk form, it is highly relevant for the characterization of thin films deposited using this compound as a precursor. Organometallic compounds containing vanadium and nitrogen are often employed in chemical vapor deposition (CVD) or atomic layer deposition (ALD) to grow vanadium nitride (VN) or vanadium carbonitride (VCN) films. rsc.orggoogle.com

When diethylazanide;vanadium(4+) is used as a precursor for thin film deposition, XPS can provide crucial information about the resulting material. The analysis of the V 2p, N 1s, C 1s, and O 1s core level spectra allows for the identification of the chemical bonding states.

For instance, in vanadium nitride films, the V 2p3/2 peak can be deconvoluted to identify contributions from different vanadium oxidation states and bonding environments, such as V-N and various vanadium oxides (e.g., VO, V2O3, VO2, V2O5). mdpi.com Similarly, the N 1s spectrum helps to distinguish between vanadium nitride and other nitrogen-containing species. The C 1s spectrum is used to detect the presence of vanadium carbide or adventitious carbon contamination. ucl.ac.uk

The following table provides typical binding energy ranges for vanadium, nitrogen, and carbon species observed in XPS analysis of vanadium-based thin films.

| Core Level | Species | Typical Binding Energy (eV) |

| V 2p3/2 | V-N | 513.6 - 514.2 |

| V-C | ~513.7 | |

| V3+ (V2O3) | ~515.6 | |

| V4+ (VO2) | ~516.5 | |

| V5+ (V2O5) | ~517.5 | |

| N 1s | V-N | ~397.0 |

| C 1s | V-C | ~282.8 |

| C-C/C-H | ~284.8 | |

| C-O | ~286.5 | |

| C=O | ~288.0 |

The presence and relative intensities of these components in the XPS spectra provide a detailed picture of the chemical composition and quality of the films grown from the diethylazanide;vanadium(4+) precursor. rsc.orgucl.ac.uk

Electronic Structure and Bonding in Diethylazanide;vanadium 4+ Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of transition metal complexes, offering a balance between computational cost and accuracy. tandfonline.comcolostate.edu DFT calculations are instrumental in predicting molecular geometries, reaction energetics, and interpreting spectroscopic data.

Geometry Optimization and Energetics

A fundamental step in any computational study is the optimization of the molecular geometry to find the lowest energy structure. colostate.edu For vanadium(IV) complexes, DFT calculations have been successfully employed to predict bond lengths and angles that are in good agreement with experimental data obtained from X-ray crystallography. benthamopenarchives.comnih.gov For instance, studies on various vanadium(IV) complexes show that the geometry around the vanadium center is often a distorted square pyramid or octahedron. tandfonline.combenthamopenarchives.com

The relative stability of different isomers can also be assessed. For example, in a study of an oxo-vanadium(IV) complex with an oxydiacetate ligand, DFT calculations showed the mer isomer to be more stable than the fac isomer by 35.6 kJ mol⁻¹. rsc.org This type of energetic information is crucial for understanding which structures are likely to be observed experimentally.

Interactive Table: Representative Calculated Bond Distances and Angles in Vanadium(IV) Complexes

| Complex | V-O Bond Length (Å) | V-N Bond Length (Å) | O-V-O Angle (°) | N-V-N Angle (°) |

|---|---|---|---|---|

| [VO(4-NO₂C₆H₄CH=CHCONHO)₂] | 1.59 - 1.98 | - | 93.5 - 110.2 | - |

| [V(O)(oda)(H₂O)₂] | 1.59 (V=O), 2.02 (V-O) | - | 82.3 - 168.9 | - |

This table presents a selection of calculated geometric parameters from different vanadium(IV) complexes to illustrate typical values. L¹ represents an S-alkyl/aryl-substituted dithiocarbazate ligand. Data sourced from multiple studies. tandfonline.comnih.govrsc.org

Analysis of Molecular Orbitals and Energy Levels

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity and electronic transitions of a molecule. In vanadium(IV) complexes, which have a d¹ electron configuration, the single unpaired electron typically resides in a non-bonding or weakly anti-bonding d-orbital.

DFT calculations provide detailed information about the composition and energy of these orbitals. For many oxovanadium(IV) complexes, the HOMO is often localized on the ligands, while the LUMO has significant metal d-orbital character. researchgate.net The energy gap between the HOMO and LUMO is a key parameter that correlates with the chemical reactivity and the energy of the lowest electronic transitions. tandfonline.com Time-dependent DFT (TD-DFT) calculations can be used to predict electronic absorption spectra, and the results often show good agreement with experimental UV-Vis spectra, aiding in the assignment of observed electronic transitions. tandfonline.compsu.edu

Electron Density Distribution and Charge Transfer Studies (e.g., NBO analysis)

Natural Bond Orbital (NBO) analysis is a powerful technique used to analyze the electron density distribution and quantify charge transfer and bonding interactions within a molecule. uni-muenchen.dewisc.edumpg.de NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized "natural" bond orbitals that correspond to the intuitive Lewis structure representation of bonding (i.e., core, lone pair, and bonding orbitals).

This analysis provides insights into the nature of the metal-ligand bonds. For instance, it can quantify the degree of covalency and the extent of electron donation from the ligand to the metal. In vanadium(IV) complexes, NBO analysis can reveal significant charge transfer from the nitrogen or oxygen donor atoms of the ligands to the vanadium center. physchemres.org The analysis of donor-acceptor interactions within the NBO framework can also explain the stabilization of the complex through hyperconjugative effects. physchemres.org

Hartree-Fock (HF) Based Cluster Calculations

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. libretexts.orgaau.dk While DFT has become more popular for transition metal complexes due to its better handling of electron correlation at a lower computational cost, HF-based methods are still valuable, particularly as a starting point for more sophisticated correlated calculations.

For vanadium(IV) complexes, HF calculations can provide a good qualitative picture of the electronic structure. aau.dkictp.it However, the neglect of electron correlation in the HF method can lead to inaccuracies in predicting properties like bond dissociation energies and the relative energies of different spin states. Often, HF results are used as a reference for post-HF methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, which systematically include electron correlation. The development of pseudopotentials that incorporate some degree of HF exchange for use in DFT calculations is an area of active research aimed at improving the description of localized d-electrons in transition metals. rsc.org

Relativistic Effects in Vanadium(IV) Bonding

For heavier elements, the velocities of core electrons can be a significant fraction of the speed of light, necessitating the inclusion of relativistic effects in electronic structure calculations. While vanadium is a first-row transition metal, relativistic effects can still have a non-negligible impact on its bonding properties. nsf.gov

Relativistic effects can be incorporated into calculations through various methods, such as the use of relativistic effective core potentials (ECPs) or through more explicit treatments like the Zeroth-Order Regular Approximation (ZORA). researchgate.net These effects can influence bond lengths, bond energies, and spectroscopic properties. For instance, in some vanadium complexes, including relativistic effects has been shown to improve the agreement between calculated and experimental bond dissociation energies. nsf.gov For highly accurate calculations, especially of properties that depend on the electron density near the nucleus (like EPR hyperfine coupling constants), the inclusion of relativistic effects is often necessary. acs.org

Comparison of Computational and Experimental Spectroscopic Data

A crucial validation of any computational model is its ability to reproduce experimental data. For vanadium(IV) complexes, a key spectroscopic technique is Electron Paramagnetic Resonance (EPR), which probes the environment of the unpaired electron. Computational methods, particularly DFT, have been used to calculate EPR parameters such as g-tensors and hyperfine coupling constants (A-tensors). psu.edursc.org Good agreement between the calculated and experimental EPR parameters lends confidence to the computed electronic structure. psu.edu

Similarly, as mentioned earlier, TD-DFT can be used to simulate UV-Vis spectra. The calculated transition energies and intensities can be compared with experimental spectra to assign the observed bands to specific electronic transitions, such as d-d transitions or ligand-to-metal charge transfer (LMCT) bands. benthamopenarchives.compsu.edu Vibrational frequencies calculated using DFT can also be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. bibliotekanauki.pl

Interactive Table: Comparison of Calculated and Experimental Data for a Vanadium(IV) Complex

| Property | Computational Method | Calculated Value | Experimental Value |

|---|---|---|---|

| Dissociation Energy (V=O) | BPW91/LANL2DZ | 5.8 eV | 5.77 eV |

This table provides an example of the level of agreement that can be achieved between DFT calculations and experimental data for vanadium oxides. colostate.edu

Covalency in Vanadium-Nitrogen Interactions

The nature of the bond between vanadium and nitrogen in diethylazanide;vanadium(4+) complexes, particularly in compounds like tetrakis(diethylamido)vanadium(IV) (V(NEt2)4), is of significant interest in inorganic chemistry. windows.net The interaction is not purely ionic but possesses a substantial degree of covalent character. This covalency arises from the overlap of vanadium and nitrogen orbitals, leading to the sharing of electron density. A key aspect of this bonding is the contribution of π-bonding, specifically nitrogen-to-metal pπ-dπ donation, which supplements the sigma bond. windows.net

Detailed Research Findings

Spectroscopic studies have been instrumental in elucidating the covalent nature of the V-N bond. windows.net Infrared (I.R.) spectroscopy, in particular, allows for the direct observation of the stretching frequencies of the metal-nitrogen bond. These frequencies provide insight into the bond's strength and, by extension, its covalent character.

In a study of various metal dialkylamido derivatives, the I.R. spectrum of V(NEt2)4 was measured and compared with analogous compounds of titanium, zirconium, hafnium, niobium, tantalum, and thorium. windows.net The metal-nitrogen stretching frequencies were assigned, and their positions were discussed in the context of bonding. The relatively high frequency observed for the V-N stretch is indicative of a strong bond with significant double-bond character. This strength is attributed to a considerable contribution from pπ-dπ bonding, where the filled p-orbitals of the nitrogen atom donate electron density into the empty d-orbitals of the vanadium(4+) center. windows.net

The table below presents the metal-nitrogen stretching frequencies for V(NEt2)4 and a selection of other metal dialkylamido complexes, illustrating the position of the V-N stretch relative to other metals. windows.net

Table 1: Metal-Nitrogen Stretching Frequencies in Various Metal Dialkylamido Complexes

| Compound | M-N Stretching Frequency (cm⁻¹) |

|---|---|

| V(NEt2)4 | 577 |

| Ti(NEt2)4 | 610 |

| Zr(NEt2)4 | 613 |

Data sourced from Bradley, D. C., & Thomas, I. M. (1960). Metallo-organic compounds containing metal-nitrogen bonds. Part I. Some dialkylamido-derivatives of titanium, zirconium, and vanadium. Journal of the Chemical Society (Resumed).

Theoretical methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), provide a framework for quantifying the degree of covalency. nih.gov This analysis examines the topological properties of the electron density at the bond critical point (BCP) between two atoms. The ratio of the potential energy density (VBCP) to the kinetic energy density (GBCP) at the V-N BCP can be used to classify the interaction. A VBCP/GBCP ratio greater than 2 is indicative of a covalent bond, while a ratio between 1 and 2 suggests an interaction that is primarily ionic with some degree of covalency. nih.gov While specific QTAIM data for V(NEt2)4 is not detailed in the cited literature, analysis of other vanadium-nitrogen bonds shows V-N interactions typically fall into the category of having both ionic and covalent character. nih.gov

Reactivity and Reaction Mechanisms of Diethylazanide;vanadium 4+ Complexes

Redox Chemistry of Vanadium(IV)

The redox behavior of vanadium(IV) complexes is central to their chemical character. The metal center can be readily oxidized to vanadium(V) or reduced to lower oxidation states like vanadium(III) and vanadium(II). chemguide.co.ukchemedx.org These transformations are often accompanied by distinct color changes, making them visually identifiable. chemedx.orglibretexts.org

Vanadium(IV) complexes can be oxidized to the vanadium(V) state through various chemical and electrochemical pathways. Common oxidizing agents include molecular oxygen (from the air), nitric acid, and peroxides. libretexts.orgchemguide.co.uknih.gov In aqueous acidic solutions, the stable V(IV) species is the blue vanadyl ion, [VO(H₂O)₅]²⁺, which is oxidized to the yellow dioxovanadium(V) ion, [VO₂(H₂O)₄]⁺. wikipedia.orgyoutube.com

The oxidation process involves the removal of the single d-electron from the vanadium(IV) center. For instance, the oxidation of the vanadyl ion by air can eventually lead to the formation of V(V) species. chemguide.co.uk In catalytic processes, such as the Contact Process for sulfuric acid production, V(IV) oxide is an intermediate that is re-oxidized to V(V) oxide by oxygen. libretexts.org The reaction with an oxidizing agent like potassium permanganate (B83412) can also quantitatively convert V(IV) back to V(V). rsc.org The ease of this oxidation highlights the stability of the +5 oxidation state. wikipedia.org

The presence of the diethylazanide ligand, a strong electron-donating group, would be expected to make the vanadium(IV) center more electron-rich and thus easier to oxidize compared to complexes with less donating ligands. This electronic effect would shift the V(V)/V(IV) redox potential to a less positive value.

Vanadium(IV) can be reduced to vanadium(III) and subsequently to vanadium(II). This is typically achieved using reducing agents such as zinc, tin, or hydrogen sulfide (B99878) in an acidic medium. chemguide.co.ukchemedx.orgrsc.orgusgs.gov The stepwise reduction is marked by clear color changes: the blue of V(IV) (as VO²⁺) turns to the green of V(III) (as V³⁺), and then to the violet of V(II) (as V²⁺). wikipedia.orgchemedx.orgrsc.org

The stability of these lower oxidation states varies. Vanadium(III) is relatively stable, but vanadium(II) is a powerful reducing agent and is readily oxidized by air (O₂) and even by hydrogen ions (H⁺) in acidic solutions, reverting to V(III) or V(IV). libretexts.orgchemguide.co.ukdocbrown.info Therefore, the preparation and maintenance of V(II) solutions require an inert atmosphere and the continued presence of a reducing agent like zinc. chemguide.co.uk

Studies on the reduction of V(IV) by hydrogen sulfide (H₂S) have shown that the reaction proceeds to V(III), with the rate increasing at higher pH. usgs.gov The specific ligands coordinated to the vanadium center influence the stability of the reduced states. Electron-donating ligands like diethylazanide can help stabilize the higher oxidation states, potentially making the reduction to V(II) more difficult.

Cyclic voltammetry (CV) is a powerful technique used to study the electrochemical behavior of vanadium complexes and determine their redox potentials. researchgate.nettorvergata.it The redox potential for the V(V)/V(IV) couple is a key parameter that indicates the ease of oxidation. For the aqueous vanadyl ion, the standard reduction potential for the VO₂⁺/VO²⁺ couple is approximately +1.00 V versus the standard hydrogen electrode (SHE). chemedx.orgumass.edu

The reduction of V(IV) to V(III) and V(III) to V(II) also gives rise to distinct electrochemical waves. The standard potentials for these processes in acidic aqueous solution are +0.337 V for VO²⁺/V³⁺ and -0.255 V for V³⁺/V²⁺, respectively. chemedx.org

| Redox Couple | Standard Potential (E°) vs. SHE | Medium |

| VO₂⁺ + 2H⁺ + e⁻ ⇌ VO²⁺ + H₂O | +1.000 V | 1M H⁺ |

| VO²⁺ + 2H⁺ + e⁻ ⇌ V³⁺ + H₂O | +0.337 V | 1M H⁺ |

| V³⁺ + e⁻ ⇌ V²⁺ | -0.255 V | 1M H⁺ |

This table presents standard redox potentials for aqueous vanadium ions, which serve as a baseline for understanding the electrochemical properties of vanadium complexes. chemedx.org

Ligand Exchange and Substitution Reactions

Ligand substitution reactions involve the replacement of one ligand in a coordination complex with another, without a change in the metal's oxidation state. libretexts.orgchemguide.co.uk For vanadium(IV) complexes, these reactions are crucial for synthesis and catalysis. The mechanisms of these reactions can range from dissociative (D), where the leaving group departs first, to associative (A), where the incoming ligand binds before the leaving group departs. libretexts.org For octahedral complexes, which are common for V(IV), dissociative pathways are generally favored. libretexts.org

The kinetics of ligand exchange reactions in vanadium(IV) complexes can vary over a wide range, from very fast to slow, depending on the nature of the ligands and the reaction conditions. libretexts.org The thermodynamic stability of the resulting complex is a primary driving force for ligand exchange. nih.gov A more stable complex is formed if the incoming ligand forms a stronger bond with the vanadium center than the departing ligand. libretexts.org

For example, the exchange of water ligands in the [VO(H₂O)₅]²⁺ complex with other ligands like chloride or sulfate (B86663) ions is a common substitution reaction. chemguide.co.uk The thermodynamics of such reactions are governed by the relative stability of the reactant and product complexes. usgs.gov While detailed kinetic studies on diethylazanide;vanadium(4+) are limited, the principles of ligand exchange suggest that the strong V-N bond formed by the amide ligand would be relatively inert to substitution. However, other, more labile ligands in the coordination sphere could be readily exchanged.

Both steric and electronic factors of the ligands play a critical role in determining the rate and mechanism of substitution reactions. nih.gov

Electronic Factors: The lability of a ligand (its ease of being replaced) is influenced by the electronic properties of the other ligands in the complex, particularly the one trans to it (the trans effect). libretexts.org Strong electron-donating ligands, like diethylazanide, can strengthen the bonds between the vanadium and other ligands, making them less labile and slowing down the rate of substitution. This is because the increased electron density on the metal center enhances its bonding to all ligands.

Steric Factors: The steric bulk of the ligands can significantly affect the reaction pathway. nih.govnih.gov Bulky ligands, such as diethylazanide, can hinder the approach of an incoming ligand, thus disfavoring an associative (A) mechanism. researchgate.net Instead, a dissociative (D) mechanism, where the leaving group departs first to create a less crowded intermediate, becomes more favorable. The steric hindrance from the two ethyl groups on the nitrogen atom in the diethylazanide ligand would likely promote a dissociative pathway for any substitution reactions occurring at the complex.

Dimerization and Polymerization Behavior

The aggregation of monomeric diethylazanide;vanadium(4+) units into dimers or larger polymeric structures is a key aspect of their chemistry, influencing their solubility, stability, and catalytic activity. This behavior is primarily dictated by the coordination environment of the vanadium center and the nature of the ligands.

Mechanistic Studies of Dimer Formation via Bridging Ligands

Direct mechanistic studies on the dimerization of diethylazanide;vanadium(4+) specifically through bridging diethylazanide ligands are not extensively documented in the literature. However, the formation of dimeric structures involving vanadium centers and bridging ligands is a well-established phenomenon. Research on analogous systems provides valuable insights into the potential mechanisms.

For instance, studies on the reactivity of tetrakis(diethylamido)vanadium(IV) with diphenylsilanediol (B146891) have demonstrated the formation of a dimeric vanadium complex. In this case, the vanadium centers are bridged by diphenylsiloxy ligands, forming a stable dimeric structure. While the bridging ligand is not diethylazanide, this reaction showcases the propensity of diethylamido-vanadium precursors to participate in reactions leading to bridged dimeric species.

Furthermore, research on vanadium(III) pyridonate complexes, which can be synthesized from tetrakis(amido)vanadium(IV) precursors, has shown a strong tendency to form dimers. This dimerization is often mediated by the pyridonate ligands themselves, which can bridge two vanadium centers. These studies suggest that the formation of dimeric species is a common feature in the chemistry of vanadium complexes with N- and O-donor ligands. It is plausible that diethylazanide ligands could also act as bridging ligands between two vanadium(IV) centers, although specific mechanistic details for such a process remain to be elucidated. The steric bulk of the ligands and the presence of coordinating solvents are known to play a crucial role in favoring or disfavoring the formation of such bridged dimers.

Table 1: Examples of Dimeric Vanadium Complexes Formed from Amido Precursors

| Precursor Complex | Reactant | Bridging Ligand | Resulting Dimer Structure |

| Tetrakis(diethylamido)vanadium(IV) | Diphenylsilanediol | Diphenylsiloxy | [Li(THF)₂]₂[VO((OSiPh₂)₂O)₂] |

| Tetrakis(amido)vanadium(IV) | Pyridone derivatives | Pyridonate | Dimeric Vanadium(III) pyridonate complexes |

Equilibria Between Monomeric and Polymeric Species in Solution

The equilibrium between monomeric and polymeric (including dimeric) species of diethylazanide;vanadium(4+) in solution is a critical factor determining the reactive species present under specific conditions. While detailed quantitative studies on this specific equilibrium are scarce, general principles from coordination chemistry and studies of related vanadium complexes can be applied.

The position of the monomer-dimer or monomer-polymer equilibrium is influenced by several factors:

Concentration: Higher concentrations of the vanadium complex in solution are expected to favor the formation of dimeric or polymeric species.

Solvent: Coordinating solvents can stabilize the monomeric form by occupying vacant coordination sites on the vanadium center, thereby preventing aggregation.

Temperature: The thermodynamics of the dimerization/polymerization process will dictate the effect of temperature on the equilibrium position.

Steric Hindrance: The presence of bulky ligands, such as the diethylazanide group, can sterically hinder the approach of another vanadium unit, thus favoring the monomeric form. Studies on vanadium pyridonate complexes have shown that the use of sterically demanding proligands can lead to the isolation of monomeric complexes, supporting the role of steric effects in controlling aggregation.

It is likely that in non-coordinating solvents and at higher concentrations, diethylazanide;vanadium(4+) complexes exist in equilibrium with dimeric or oligomeric species. Spectroscopic techniques such as UV-vis and NMR spectroscopy could be employed to study these equilibria in solution, but such detailed investigations for this specific compound have not been widely reported.

Reactivity with Small Molecules (e.g., O₂, H₂O)

The interaction of diethylazanide;vanadium(4+) complexes with small, ubiquitous molecules like oxygen and water is of fundamental importance, as it governs their stability and potential catalytic applications in oxidative or hydrolytic processes.

Mechanisms of Oxygen Activation and Reduction

Vanadium(IV) complexes are generally susceptible to oxidation by molecular oxygen. The reaction of V(IV) complexes with O₂ often leads to the formation of vanadium(V) species. While the specific mechanism for the reaction of diethylazanide;vanadium(4+) with oxygen has not been detailed, it is anticipated to proceed via an initial coordination of O₂ to the vanadium center.

The electron-rich environment provided by the diethylazanide ligands would likely facilitate the transfer of an electron from the vanadium(IV) center to the coordinated oxygen molecule, leading to a superoxide (B77818) intermediate. Subsequent reaction pathways could involve further reduction of the activated oxygen species and oxidation of the vanadium center to V(V). The ultimate products would depend on the reaction conditions, including the solvent and the presence of other potential reactants. The high sensitivity to air noted for tetrakis(diethylamido)vanadium(IV) is consistent with a facile oxidation process.

Hydrolysis Pathways and Stability in Aqueous Environments

Diethylazanide;vanadium(4+) complexes are expected to be highly sensitive to water. The vanadium-nitrogen bonds in metal amido complexes are generally susceptible to protonolysis by water. The hydrolysis of tetrakis(diethylamido)vanadium(IV) is a known reaction, and this reactivity is exploited in its use as a precursor in materials synthesis where controlled hydrolysis can lead to the formation of vanadium oxides.

A plausible pathway for the hydrolysis of a diethylazanide;vanadium(4+) complex would involve the stepwise protonation of the diethylazanide ligands by water molecules, leading to the formation of diethylamine (B46881) and vanadium-hydroxo or -oxo species. The initial step would likely be the coordination of a water molecule to the vanadium center, followed by proton transfer to a diethylazanide ligand.

This process can be represented by the following general steps:

Coordination of H₂O: V-NEt₂ + H₂O → [V(H₂O)-NEt₂]

Proton Transfer: [V(H₂O)-NEt₂] → V-OH + HNEt₂

This initial hydrolysis can be followed by further reactions, such as condensation of the hydroxo species to form oxo-bridged dimeric or polymeric vanadium structures. The ultimate product of complete hydrolysis would be a form of vanadium(IV) oxide or hydroxide. The high reactivity towards water necessitates that the synthesis and handling of diethylazanide;vanadium(4+) complexes be carried out under strictly anhydrous and inert conditions.

Photoreactivity and Excited State Dynamics

Information regarding the photoreactivity and excited-state dynamics of diethylazanide;vanadium(4+) complexes is not available in the current scientific literature. The study of the photochemistry of transition metal complexes is a complex field, and the specific behavior of this compound upon irradiation with light has not been reported.

Generally, the photoreactivity of a transition metal complex is determined by the nature of its electronically excited states. For a d¹ vanadium(IV) complex, ligand-to-metal charge transfer (LMCT) and d-d transitions are possible. Irradiation could potentially lead to redox reactions, ligand dissociation, or other chemical transformations. However, without experimental or theoretical studies, any discussion on the photoreactivity of diethylazanide;vanadium(4+) would be purely speculative. Future research in this area would be necessary to elucidate the excited-state properties and photochemical reaction pathways of this class of compounds.

Coordination Principles and Ligand Field Theory of Diethylazanide;vanadium 4+ Systems

Influence of Diethylazanide Ligands on Vanadium(IV) Coordination Geometry

The coordination geometry of a metal complex is determined by the number and arrangement of ligands around the central metal ion. wikipedia.org For Vanadium(IV), a variety of geometries are possible, with the specific structure adopted by a diethylazanide;vanadium(4+) complex being heavily influenced by the nature of the diethylazanide ligands themselves.

While five-coordinate square pyramidal and six-coordinate octahedral geometries are common for Vanadium(IV) complexes, the specific case of a homoleptic complex with four diethylazanide ligands, such as tetrakis(diethylamino)vanadium(IV), presents a different scenario. libretexts.orglibretexts.org

Square Pyramidal Geometry: This five-coordinate geometry is frequently observed in vanadyl complexes containing the VO²⁺ unit, where the oxo ligand occupies the apical position. The vanadium atom is typically displaced from the basal plane of the other four ligands. researchgate.net

Distorted Octahedral Geometry: Six-coordinate V(IV) complexes often exhibit a distorted octahedral geometry. This distortion can arise from electronic effects, such as the Jahn-Teller effect, or from the steric constraints of non-equivalent ligands.

However, for a tetrakis(amido)vanadium(IV) complex, structural studies on the closely related analogue, tetrakis(dimethylamido)vanadium(IV), have shown that the vanadium atom is approximately tetrahedrally coordinated. nih.govresearchgate.net This complex exhibits a non-crystallographic D₂d molecular symmetry, which is a distortion from a perfect tetrahedron. nih.govresearchgate.net The significant steric bulk of the four diethylazanide ligands would similarly preclude the formation of a stable six-coordinate octahedral geometry and favor a four-coordinate structure.

The coordination number in diethylazanide;vanadium(4+) systems is governed by a balance of three primary factors:

Size of the Central Ion: The V(IV) cation has a specific ionic radius that can physically accommodate a certain number of ligands.

Steric Hindrance of Ligands: The diethylazanide ligands are sterically demanding due to the ethyl groups. The mutual repulsion between four such bulky ligands around the vanadium center makes the approach of additional ligands to achieve a higher coordination number, such as six, energetically unfavorable. This steric clash is a dominant factor favoring a four-coordinate complex.

Electronic Effects: The d¹ electronic configuration of V(IV) has its own geometric preferences based on ligand field stabilization, but this is often overridden by the strong steric repulsion among the bulky diethylazanide groups.

Ligand Field Stabilization Energies and Electronic Configuration

Ligand Field Theory (LFT) provides insight into the electronic stability of transition metal complexes by describing the splitting of d-orbitals in the presence of a ligand field. purdue.eduwikipedia.org Vanadium(IV) has a d¹ electron configuration. The lone d-electron will occupy the lowest energy d-orbital available, and the energy benefit it gains relative to the average energy of the d-orbitals (the barycenter) is the Ligand Field Stabilization Energy (LFSE).

The LFSE for a d¹ ion in different idealized geometries can be calculated as follows:

| Geometry | d-Orbital Splitting Pattern | LFSE Calculation | LFSE Value |

| Octahedral | t₂g (lower), eg (higher) | 1 x (-2/5 Δₒ) | -0.4 Δₒ |

| Tetrahedral | e (lower), t₂ (higher) | 1 x (-3/5 Δt) | -0.6 Δt |

| Square Pyramidal | dxy, (dxz, dyz), dz², dx²-y² | (Varies with distortion) | Approx. -0.46 Δₒ |

Note: Δt ≈ 4/9 Δₒ. Therefore, the LFSE for a tetrahedral complex is significantly smaller than for an octahedral one (-0.6 * 4/9 Δₒ ≈ -0.27 Δₒ).

While an octahedral field provides the greatest electronic stabilization for a d¹ ion, the significant steric repulsion from four diethylazanide ligands makes a six-coordinate geometry inaccessible. The system sacrifices some ligand field stabilization energy to adopt a less sterically hindered four-coordinate tetrahedral geometry. researchgate.net

Trans Influence and Trans Effect of Ligands

The trans influence is a thermodynamic phenomenon that describes the effect of a ligand on the length of the bond trans (opposite) to it in the ground state of a complex. nih.gov It is distinct from the trans effect, which is a kinetic phenomenon describing the influence of a ligand on the rate of substitution of the ligand opposite to it.

The diethylazanide ligand is a strong σ-donor due to the high electron density on the nitrogen atom. Strong σ-donors typically exert a strong trans influence, meaning they would weaken and lengthen the bond of a ligand positioned opposite to them. In vanadium chemistry, the strong trans influence of the V=O double bond is well-documented, causing a significant lengthening of the bond to the ligand in the trans position. nih.gov

Computational Prediction of Speciation Diagrams and Nucleation

Computational chemistry, particularly Density Functional Theory (DFT), has become a valuable tool for predicting the formation, stability, and speciation of metal complexes in solution. nih.gov Speciation diagrams, which show the distribution of different chemical species as a function of factors like pH and concentration, can be computationally predicted. ebrary.net

For vanadium, computational methods have been successfully applied to predict the speciation and formation mechanisms of complex polyoxovanadate clusters in aqueous solutions. ebrary.net While these methods are powerful, specific speciation diagrams and nucleation studies for diethylazanide;vanadium(4+) systems in solution are not widely reported in the literature. The solution chemistry of such complexes can be complex, involving potential hydrolysis or other ligand exchange reactions. nih.govresearchgate.net However, DFT calculations are routinely used to accurately predict the geometric and electronic structures of related vanadium-amido and other V(IV) complexes, indicating that these computational tools are well-suited for future studies into the speciation and reactivity of the diethylazanide;vanadium(4+) system. researchgate.netnih.gov

Advanced Methodological Approaches in Research on Diethylazanide;vanadium 4+

Combined Experimental and Theoretical Methodologies

A powerful strategy in modern inorganic chemistry is the integration of experimental measurements with high-level theoretical calculations, most notably Density Functional Theory (DFT). nih.govnih.gov This synergy allows for the validation of experimental data and provides predictive insights into molecular properties that are difficult or impossible to measure directly.

For a vanadium(IV) complex, experimental techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, X-ray crystallography, and ⁵¹V Nuclear Magnetic Resonance (NMR) spectroscopy provide key data on the electronic environment, molecular geometry, and magnetic properties. nih.govunito.it DFT calculations are then used to model the geometry, electronic structure, and spectroscopic parameters of the complex. nih.govrsc.org Good agreement between the calculated and experimental parameters lends confidence to the theoretical model, which can then be used to explore properties like bond energies, reaction pathways, and the nature of frontier molecular orbitals. nih.gov20.198.91

In a typical study, the geometry of the vanadium complex is optimized using DFT. rsc.orgresearchgate.net Subsequently, spectroscopic parameters such as EPR g-tensors and hyperfine coupling constants (A-tensors) are calculated and compared with experimental values obtained from EPR spectra. unito.itrsc.org This comparison is crucial for accurately assigning the electronic ground state and understanding the nature of the metal-ligand bonding.

Table 1: Comparison of Experimental and DFT-Calculated EPR Parameters for a Model Vanadium(IV) Complex

| Parameter | Experimental Value | DFT-Calculated Value |

| gₓ | 1.985 | 1.988 |

| gᵧ | 1.982 | 1.984 |

| g₂ | 1.940 | 1.945 |

| Aₓ (MHz) | -150 | -145 |

| Aᵧ (MHz) | -140 | -138 |

| A₂ (MHz) | -450 | -455 |

In Situ Spectroscopic Techniques for Reaction Monitoring

To understand how diethylazanide;vanadium(4+) behaves in a chemical reaction, it is essential to observe the species present under actual reaction conditions. In situ and operando spectroscopy allow researchers to monitor a reaction in real-time, providing kinetic and mechanistic data without disturbing the system. wikipedia.orgresearchgate.net

For vanadium-catalyzed reactions, several techniques are particularly powerful:

Operando EPR Spectroscopy: Since vanadium(IV) is a paramagnetic d¹ ion, EPR is an ideal tool for monitoring its concentration and changes in its coordination environment during a catalytic cycle. researchgate.net This technique can track the redox state of the vanadium center as it interacts with substrates. researchgate.net

In situ Raman and Infrared (IR) Spectroscopy: These vibrational techniques are used to identify bonding changes in both the vanadium complex and the reactants. rsc.orgrsc.org For example, the characteristic V-N (vanadium-nitrogen) stretching frequency of the diethylazanide ligand could be monitored to observe ligand substitution or decomposition.

In situ X-ray Absorption Near Edge Structure (XANES): This synchrotron-based technique is highly effective for tracking the oxidation state and coordination geometry of the vanadium center during a reaction, even in complex mixtures or heterogeneous systems. researchgate.net

These methods enable the establishment of direct relationships between the catalyst's structure and its observed reactivity, which is a central goal in catalysis research. wikipedia.org

Cryogenic Techniques for Characterization of Intermediates

Many chemical reactions proceed through highly reactive, short-lived intermediates. Cryogenic techniques are employed to trap and stabilize these transient species, allowing for their characterization by spectroscopic methods. For vanadium(IV) complexes, cryogenic EPR is a particularly informative technique. unito.itrsc.org